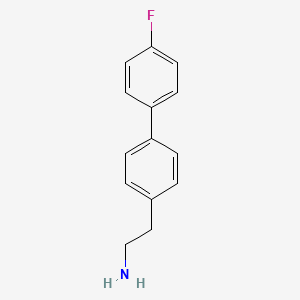

2-(4'-Fluorobiphenyl-4-yl)ethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

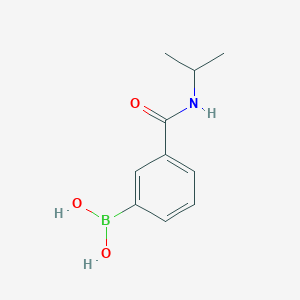

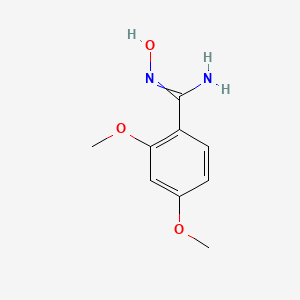

“2-(4’-Fluorobiphenyl-4-yl)ethanamine” is a chemical compound with the molecular formula C14H14FN . It has a molecular weight of 215.27 . The compound is also known by its IUPAC name, 2-(4’-fluoro [1,1’-biphenyl]-4-yl)ethanamine .

Molecular Structure Analysis

The InChI code for “2-(4’-Fluorobiphenyl-4-yl)ethanamine” is 1S/C14H14FN.ClH/c15-14-7-5-13 (6-8-14)12-3-1-11 (2-4-12)9-10-16;/h1-8H,9-10,16H2;1H . This code provides a detailed description of the molecule’s structure, including the positions of the fluorine atom and the biphenyl group.Physical And Chemical Properties Analysis

“2-(4’-Fluorobiphenyl-4-yl)ethanamine” has a molecular weight of 215.27 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Aplicaciones Científicas De Investigación

Applications in Sensor Development

- Mercury Detection :

- A novel macromolecule based on 2-[3-(2-aminoethylthio)propylthio]ethanamine was developed for the selective optical detection of mercury ions (Hg2+). The compound acts as a fluoroionophore and chromophore, indicating Hg2+ binding through fluorescence quenching and chromogenic change, detectable by the naked eye. This sensor showcases efficient quenching and a detection limit of 20 ppb in an 80:20 acetonitrile/water solvent mixture (Wanichacheva et al., 2009).

Applications in Chemical Synthesis and Material Science

Antimicrobial and Antifungal Compounds :

- Novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides were synthesized, displaying antibacterial and antifungal activities comparable or slightly better than standard drugs like chloramphenicol, cefoperazone, and amphotericin B (Pejchal et al., 2015).

Corrosion Inhibition on Mild Steel :

- Cadmium(II) Schiff base complexes were synthesized from ligands like 2-morpholino-N-(1-(pyridin-2-yl)ethylidene)ethanamine, showing corrosion inhibition properties on mild steel in 15% HCl. Azide complexes, especially polymeric ones, demonstrated higher inhibition activity, bridging nuclearity driven coordination inorganic chemistry with materials and corrosion engineering (Das et al., 2017).

Pancreatic Lipase Inhibitors :

- Tetradentate NNNS Schiff bases derived from 2-(piperidin-4-yl)ethanamine were synthesized, showing good antioxidant activity and promising activity as pancreatic porcine lipase inhibitors compared to the Orlistat reference. These compounds also revealed good antimicrobial activities against several types of bacteria (Warad et al., 2020).

Applications in Biochemistry and Pharmaceutical Science

DNA Binding, Nuclease Activity, and Cytotoxicity :

- Cu(II) complexes of ligands like N-((1H-imidazole-2-yl)methyl)-2-(pyridine-2-yl)ethanamine showed good DNA binding propensity and exhibited nuclease activity. They also demonstrated low toxicity for different cancer cell lines, with IC50 values between 37 and 156 μM (Kumar et al., 2012).

Synthesis of Biologically Active Compounds :

- Novel (thio)semicarbazone derivatives of arylalkylimidazole were synthesized and tested for their anticonvulsant activity, revealing selective and highly active compounds against seizures induced by different models. These compounds were identified as potential class III antiarrhythmic drugs (Çalış et al., 2011).

Propiedades

IUPAC Name |

2-[4-(4-fluorophenyl)phenyl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN/c15-14-7-5-13(6-8-14)12-3-1-11(2-4-12)9-10-16/h1-8H,9-10,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJGNLHTXAISWRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397646 |

Source

|

| Record name | 2-[4-(4-fluorophenyl)phenyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4'-Fluorobiphenyl-4-yl)ethanamine | |

CAS RN |

910382-47-7 |

Source

|

| Record name | 2-[4-(4-fluorophenyl)phenyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-(4-chloroanilino)-4-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]-1-penten-3-one](/img/structure/B1308145.png)